molecular formula C10H8N6O4 B3722757 5-[(2E)-2-[(2-hydroxy-5-nitrophenyl)methylidene]hydrazinyl]-2H-1,2,4-triazin-3-one

5-[(2E)-2-[(2-hydroxy-5-nitrophenyl)methylidene]hydrazinyl]-2H-1,2,4-triazin-3-one

Cat. No.: B3722757
M. Wt: 276.21 g/mol
InChI Key: ZYNLKSQIVBWWCF-NYYWCZLTSA-N
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Description

5-[(2E)-2-[(2-hydroxy-5-nitrophenyl)methylidene]hydrazinyl]-2H-1,2,4-triazin-3-one is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a triazine ring, a hydrazone linkage, and a nitrophenyl group, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2E)-2-[(2-hydroxy-5-nitrophenyl)methylidene]hydrazinyl]-2H-1,2,4-triazin-3-one typically involves the condensation of 2-hydroxy-5-nitrobenzaldehyde with 3-amino-1,2,4-triazine-5-one under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled temperature and pressure conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and hydrazone groups.

    Reduction: Reduction of the nitro group to an amino group is a common reaction.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorinating agents.

Major Products

    Oxidation: Formation of quinone derivatives.

    Reduction: Conversion to amino derivatives.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

5-[(2E)-2-[(2-hydroxy-5-nitrophenyl)methylidene]hydrazinyl]-2H-1,2,4-triazin-3-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The compound exerts its effects through various molecular mechanisms:

    Enzyme Inhibition: It can bind to the active sites of enzymes, inhibiting their activity.

    Signal Transduction: May interfere with cellular signaling pathways by binding to specific receptors or proteins.

    DNA Interaction: Potential to intercalate with DNA, affecting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(2E)-2-[(2-hydroxy-3-methoxy-5-nitrophenyl)methylidene]hydrazinyl]-6-methyl-2H-1,2,4-triazin-3-one
  • 5-[(2E)-2-(4-nitrobenzylidene)hydrazino]-1,2,4-triazin-3-ol

Uniqueness

The presence of the nitrophenyl group and the specific arrangement of functional groups in 5-[(2E)-2-[(2-hydroxy-5-nitrophenyl)methylidene]hydrazinyl]-2H-1,2,4-triazin-3-one gives it unique chemical properties, such as enhanced reactivity and potential biological activity, distinguishing it from other similar compounds.

Properties

IUPAC Name

5-[(2E)-2-[(2-hydroxy-5-nitrophenyl)methylidene]hydrazinyl]-2H-1,2,4-triazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N6O4/c17-8-2-1-7(16(19)20)3-6(8)4-11-14-9-5-12-15-10(18)13-9/h1-5,17H,(H2,13,14,15,18)/b11-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYNLKSQIVBWWCF-NYYWCZLTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C=NNC2=NC(=O)NN=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1[N+](=O)[O-])/C=N/NC2=NC(=O)NN=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N6O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[(2E)-2-[(2-hydroxy-5-nitrophenyl)methylidene]hydrazinyl]-2H-1,2,4-triazin-3-one
Reactant of Route 2
5-[(2E)-2-[(2-hydroxy-5-nitrophenyl)methylidene]hydrazinyl]-2H-1,2,4-triazin-3-one
Reactant of Route 3
5-[(2E)-2-[(2-hydroxy-5-nitrophenyl)methylidene]hydrazinyl]-2H-1,2,4-triazin-3-one
Reactant of Route 4
5-[(2E)-2-[(2-hydroxy-5-nitrophenyl)methylidene]hydrazinyl]-2H-1,2,4-triazin-3-one
Reactant of Route 5
5-[(2E)-2-[(2-hydroxy-5-nitrophenyl)methylidene]hydrazinyl]-2H-1,2,4-triazin-3-one
Reactant of Route 6
5-[(2E)-2-[(2-hydroxy-5-nitrophenyl)methylidene]hydrazinyl]-2H-1,2,4-triazin-3-one

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